molecular formula C7H9NO B1296585 7-Azabicyclo[4.2.0]oct-3-en-8-one CAS No. 20205-48-5

7-Azabicyclo[4.2.0]oct-3-en-8-one

Cat. No. B1296585
CAS RN: 20205-48-5
M. Wt: 123.15 g/mol
InChI Key: IHROAFZNBVGGFN-UHFFFAOYSA-N
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Description

7-Azabicyclo[4.2.0]oct-3-en-8-one is a chemical compound with the linear formula C7H9NO . It has a molecular weight of 123.156 .


Synthesis Analysis

The synthesis of 7-Azabicyclo[4.2.0]oct-3-en-8-one involves cyclisation of ketones derived from the 4-allyl grouping to produce 3-substituted derivatives . Another method involves asymmetric cycloadditions which afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .


Molecular Structure Analysis

The molecular structure of 7-Azabicyclo[4.2.0]oct-3-en-8-one is represented by the linear formula C7H9NO . It has a molecular weight of 123.156 .

Scientific Research Applications

Synthesis and Structural Analysis

7-Azabicyclo[4.2.0]oct-3-en-8-one derivatives play a significant role in the field of organic chemistry, particularly in the synthesis of complex molecular structures. For instance, Curtis, Ball, and Kulagowski (2006) demonstrated the preparation of 8-Azabicyclo[3.2.1]oct-3-en-2-ones through asymmetric 1,3-dipolar cycloadditions, achieving excellent diastereofacial selectivity. This process was further elucidated using single-crystal X-ray diffraction studies (Curtis, Ball, & Kulagowski, 2006).

Antimicrobial and Anticancer Activities

Research by Kayarmar et al. (2014) focused on synthesizing novel azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues of 1H-imidazo[4,5-c]quinoline. These compounds exhibited significant antimicrobial and anticancer activities, with some derivatives showing comparable efficacy to ampicillin and potential as β-tubulin inhibitors (Kayarmar et al., 2014).

Novel Drug Delivery Systems

The creation of new drug delivery systems using azabicyclo[4.2.0]oct-3-en-8-one derivatives has also been explored. Lorena Blau et al. (2008) reported the synthesis of a cephalosporin derivative using this framework. This compound was highlighted for its potential in carrying a range of drugs, indicating versatility in pharmaceutical applications (Blau et al., 2008).

Synthesis of β-Amino Acids

Szakonyi et al. (2005) developed novel synthetic routes for β-amino acids starting from cis-7-azabicyclo[4.2.0]oct-4-en-8-one. These methods involved iodocyclization processes, demonstrating the utility of azabicyclo[4.2.0]oct-3-en-8-one derivatives in synthesizing important amino acid analogues (Szakonyi et al., 2005).

Neurological Disorder Treatments

The azabicyclo[4.2.0]oct-3-en-8-one framework is also utilized in developing treatments for neurological disorders. Mazurov et al. (2012) discovered a selective agonist of the α7 neuronal nicotinic acetylcholine receptor, based on this structure, which showed promise in treating cognitive impairment associated with neurological disorders (Mazurov et al., 2012).

Catalysis and Oxidation Processes

Toda et al. (2023) explored the use of azabicyclo[3.2.1]octan-8-ol, a homologue of 7-azabicyclo[4.2.0]oct-3-en-8-one, in catalyzing the oxidation of secondary alcohols. They demonstrated the efficacy of these compounds in catalytic processes using molecular oxygen, contributing to greener and more efficient chemical transformations (Toda et al., 2023).

Safety And Hazards

The safety data sheet for 7-Azabicyclo[4.2.0]oct-3-en-8-one suggests that in case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention. If inhaled, remove to fresh air and get medical attention. If not breathing, give artificial respiration. If ingested, do not induce vomiting and get medical attention .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which can be formed from 7-Azabicyclo[4.2.0]oct-3-en-8-one, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many researchers worldwide .

properties

IUPAC Name

7-azabicyclo[4.2.0]oct-3-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-5-3-1-2-4-6(5)8-7/h1-2,5-6H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHROAFZNBVGGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942281
Record name 7-Azabicyclo[4.2.0]octa-3,7-dien-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Azabicyclo[4.2.0]oct-3-en-8-one

CAS RN

20205-48-5
Record name 7-Azabicyclo(4.2.0)oct-3-en-8-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020205485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20205-48-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Azabicyclo[4.2.0]octa-3,7-dien-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azabicyclo[4.2.0]oct-3-en-8-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
43
Citations
LA Paquette, T Kakihana, JF Kelly - The Journal of Organic …, 1971 - ACS Publications
1-Aza-2, 4, 6-cyclooctatriene System J. Org. Chem., Vol. 36, No. 3, 1971 435 with a 9: 1 solvent mixture of benzene and ether showed five bands. The first band, R¡ 15.2, was shown by …
Number of citations: 30 pubs.acs.org
E Forró, F Fülöp - Tetrahedron: Asymmetry, 2004 - Elsevier
Enantiopure β-amino acids 1a–4a and β-lactams 1b–4b were prepared simultaneously through the lipolase-catalysed enantioselective ring opening of unsaturated racemic β-lactams (±…
Number of citations: 85 www.sciencedirect.com
E Forró, J Árva, F Fülöp - Tetrahedron: Asymmetry, 2001 - Elsevier
9-Azabicyclo[6.2.0]dec-4-en-10-one (±)-2, obtained from cyclooctadiene by addition of chlorosulfonyl isocyanate, was N-hydroxymethylated to (±)-3 and then resolved by lipase-…
Number of citations: 61 www.sciencedirect.com
F Fülöp, M Palkó, J Kámán, L Lázár, R Sillanpää - Tetrahedron: Asymmetry, 2000 - Elsevier
Racemic cis- and trans-1-aminoindane-2-carboxylic acids (3 and 5) were prepared from indene by chlorosulphonyl isocyanate addition followed by ring opening and isomerisation. The …
Number of citations: 36 www.sciencedirect.com
LA Paquette, T Kakihana, JF Hansen… - Journal of the American …, 1971 - ACS Publications
A generalsynthesis of 2-alkoxyazocines, the first monocyclic-equivalent heterocyclic congeners of cyclooctatetraene, has been realized. The scheme consists in the electrophilic …
Number of citations: 1 pubs.acs.org
Z Pataj, I Ilisz, R Berkecz, E Forró… - Chirality: The …, 2010 - Wiley Online Library
High‐performance liquid chromatographic methods were developed for the separation of the enantiomers of 19 β‐lactams. The direct separations were performed on chiral stationary …
Number of citations: 10 onlinelibrary.wiley.com
E Forró, F Fulop - Current medicinal chemistry, 2012 - ingentaconnect.com
Kinetic and sequential kinetic enzymatic routes for the synthesis of enantiomeric β- and γ-amino acids through enzymatic ring cleavage of the corresponding lactams in organic solvents …
Number of citations: 48 www.ingentaconnect.com
J Kámán, E Forró, F Fülöp - Tetrahedron: Asymmetry, 2000 - Elsevier
Racemates of N-hydroxymethylated β-lactams 4–6 were resolved through the lipase-catalyzed asymmetric acylation of the primary hydroxy group at the 6S stereogenic centre. High …
Number of citations: 48 www.sciencedirect.com
Z Ekmekci, M Balci - European Journal of Organic Chemistry, 2012 - Wiley Online Library
A new 2,3‐diaminoconduritol derivative with the conduritol F structure was prepared starting from cyclohexa‐1,4‐diene. Initially, a lactam, prepared by the cycloaddition of chlorosulfonyl …
L Kiss, E Forró, R Sillanpää, F Fülöp - The Journal of Organic …, 2007 - ACS Publications
Conformationally restricted, orthogonally protected 2,4-diaminocarboxylates with a cyclopentane skeleton were efficiently synthesized from β-lactam 6, the syntheses involving …
Number of citations: 82 pubs.acs.org

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